molecular formula C22H20FN3O2S B11181395 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11181395
M. Wt: 409.5 g/mol
InChI Key: OVLLOXJGZYTOJJ-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and fluorophenyl and phenyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyrrolidine-based molecules that share structural features with 1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20FN3O2S/c23-18-8-6-15(7-9-18)10-11-26-13-17(12-20(26)27)21(28)25-22-24-19(14-29-22)16-4-2-1-3-5-16/h1-9,14,17H,10-13H2,(H,24,25,28)

InChI Key

OVLLOXJGZYTOJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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